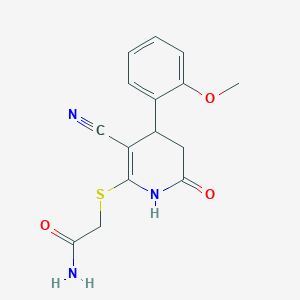![molecular formula C19H19N3O2S B2474688 2-(3-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 946345-10-4](/img/structure/B2474688.png)
2-(3-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazinone ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the acetamide group: This step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Final coupling with the 3-methylphenyl group: The final step involves the coupling of the intermediate with a 3-methylphenyl derivative, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridazinone rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acylating agents: Acetic anhydride, acetyl chloride.
Bases: Pyridine, sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Studies: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry
Polymer Science: The compound can be used as a monomer or additive in the synthesis of polymers with unique properties.
Electronics: Its electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form specific interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methylphenyl)-N-{2-[6-oxo-3-(furan-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(3-methylphenyl)-N-{2-[6-oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(3-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide imparts unique electronic properties that can enhance its interactions with specific molecular targets. This makes it distinct from similar compounds with different heterocyclic rings, potentially offering advantages in certain applications.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-4-2-5-15(12-14)13-18(23)20-9-10-22-19(24)8-7-16(21-22)17-6-3-11-25-17/h2-8,11-12H,9-10,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYUOJKUTDUUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2474606.png)
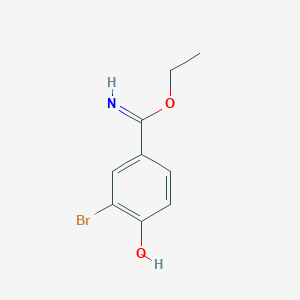

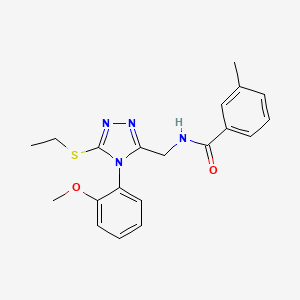
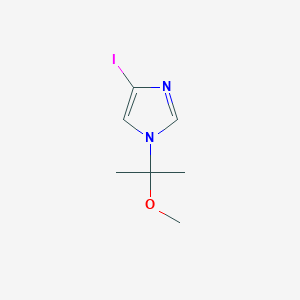
![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)
![4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474616.png)
![4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2474617.png)
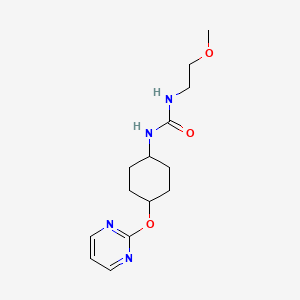
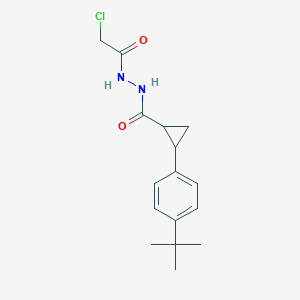
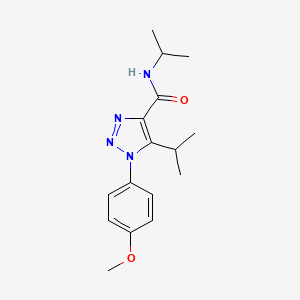

![tert-butylN-{2-[imino(2-methoxyethyl)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B2474624.png)
